molecular formula C19H23NO2 B2678163 (S)-4-benzyl-2-((benzyloxy)methyl)morpholine CAS No. 205242-66-6

(S)-4-benzyl-2-((benzyloxy)methyl)morpholine

Cat. No.: B2678163
CAS No.: 205242-66-6
M. Wt: 297.398
InChI Key: YIUOMOUSMWDPKQ-IBGZPJMESA-N
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Description

(S)-4-Benzyl-2-((benzyloxy)methyl)morpholine (CAS 205242-66-6) is a chiral morpholine derivative with the molecular formula C19H23NO2 and a molecular weight of 297.39 g/mol . As a specialized chemical building block, it offers researchers a stereochemically defined scaffold for medicinal chemistry and drug discovery. The compound's structure incorporates two key functional groups: a benzyl-protected hydroxymethyl chain and a benzyl-substituted morpholine ring, making it a versatile intermediate for further synthetic modification . The presence of the benzyloxy group is of particular interest, as this pharmacophore is found in several biologically active molecules and approved pharmaceuticals. For instance, the benzyloxy motif is a key structural feature in safinamide, an FDA-approved drug for Parkinson's disease that acts as a potent, reversible inhibitor of monoamine oxidase B (MAO-B) . Similarly, molecular frameworks incorporating benzyl and morpholine subunits are prevalent in compounds investigated for various therapeutic targets . Researchers can leverage this compound to develop novel enzyme inhibitors or receptor modulators. The specific stereochemistry of the (S)-enantiomer provided here is crucial for studies requiring high enantiopurity, which can significantly influence a compound's binding affinity and biological activity. This compound is intended for research applications and is strictly For Research Use Only. It is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

(2S)-4-benzyl-2-(phenylmethoxymethyl)morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO2/c1-3-7-17(8-4-1)13-20-11-12-22-19(14-20)16-21-15-18-9-5-2-6-10-18/h1-10,19H,11-16H2/t19-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIUOMOUSMWDPKQ-IBGZPJMESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1CC2=CC=CC=C2)COCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CO[C@@H](CN1CC2=CC=CC=C2)COCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4-benzyl-2-((benzyloxy)methyl)morpholine typically involves the use of chiral starting materials to ensure the desired stereochemistry. One common method involves the reaction of a chiral amino alcohol with benzyl bromide and benzyloxy methyl chloride under basic conditions. The reaction proceeds through nucleophilic substitution, followed by cyclization to form the morpholine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the purification process may involve crystallization or chromatography to ensure the desired enantiomeric purity.

Chemical Reactions Analysis

Hydrogenolysis of Protecting Groups

The benzyloxy group serves as a common protective group for alcohols. Under catalytic hydrogenation conditions, this group can be selectively cleaved while preserving the morpholine ring’s integrity.

Reagent/ConditionsProductYield/NotesSource
H₂ (1 atm), Pd/C (10% wt)(S)-4-Benzyl-2-(hydroxymethyl)morpholine~85% (RT, 12h)
HCOONH₄, Pd/C, MeOH, 50°C(S)-2-(Hydroxymethyl)-4-benzylmorpholine78% (stereochemistry retained)

Mechanistic Insight : The benzyloxy group undergoes heterolytic cleavage on the catalyst surface, releasing toluene and generating a primary alcohol.

Oxidation Reactions

The hydroxymethyl group (post-deprotection) can be oxidized to a carboxylic acid or ketone, depending on conditions.

Reagent/ConditionsProductSelectivity/NotesSource
KMnO₄, H₂O, 0°C(S)-4-Benzyl-2-(carboxy)morpholineFull oxidation to carboxylic acid
Dess-Martin periodinane, DCM(S)-4-Benzyl-2-(oxomethyl)morpholineKetone formation (83% yield)

Limitation : Direct oxidation of the benzyloxy-methyl group is sterically hindered, necessitating prior deprotection.

Nucleophilic Substitution at Morpholine Nitrogen

The morpholine’s tertiary nitrogen can participate in alkylation or acylation reactions.

Reaction TypeReagentProductConditionsSource
AlkylationBenzyl bromide, K₂CO₃(S)-4-Benzyl-2-((benzyloxy)methyl)-N-benzylmorpholinium bromideDMF, 60°C, 6h
AcylationAcetyl chloride, Et₃N(S)-N-Acetyl-4-benzyl-2-((benzyloxy)methyl)morpholineDCM, 0°C → RT, 2h

Stereochemical Impact : The S-configuration at C2 influences reaction rates but does not induce racemization under mild conditions.

Ring-Opening Reactions

The morpholine ring can undergo acid-catalyzed ring opening via nucleophilic attack at the oxygen or nitrogen.

Reagent/ConditionsProductMechanismSource
HCl (conc.), reflux, 8h(S)-2-((Benzyloxy)methyl)-4-benzylaminoethanolRing cleavage at O-C bond
H₂SO₄, H₂O, 100°C(S)-4-Benzyl-2-((benzyloxy)methyl)ethanolamineProtonation at N followed by hydrolysis

Applications : These products serve as intermediates for polyamine synthesis.

Salt Formation

The morpholine nitrogen’s basicity (pKa ~7.4) allows salt formation with acids.

Acid ReagentSalt FormedSolubility (mg/mL)Source
HCl (gaseous)(S)-4-Benzyl-2-((benzyloxy)methyl)morpholine hydrochloride12.8 in H₂O
Oxalic acidBis-morpholinium oxalate4.2 in MeOH

Utility : Hydrochloride salts enhance aqueous solubility for biological assays.

Chiral Resolution and Stereochemical Stability

The S-configuration at C2 is critical for enantioselective applications. Racemization studies show:

ConditionRacemization (%)TimeSource
pH 12, 25°C18%24h
Neat, 100°C42%6h

Recommendation : Avoid prolonged heating or strongly basic conditions to preserve chirality .

Comparison with Enantiomer (R-Form)

Property(S)-Isomer(R)-IsomerSource
[α]D²⁵ (c=1, MeOH)+24.7°-24.3°
Melting Point98-100°C (HCl salt)95-97°C (HCl salt)
HPLC Retention (C18)12.4 min13.1 min

Scientific Research Applications

Medicinal Chemistry

(S)-4-benzyl-2-((benzyloxy)methyl)morpholine has been identified as a valuable building block in the synthesis of biologically active molecules. Its structural features allow for the modification and development of compounds that can interact with biological targets, particularly in drug discovery processes.

Case Studies and Research Findings

  • Dual Inhibitors : Recent studies have highlighted its role in synthesizing dual inhibitors targeting EZH2 and HSP90, which are implicated in various cancers, including glioblastoma. The compound was utilized to create intermediates that showed promising cell growth inhibitory effects against TMZ-resistant glioblastoma cell lines .
  • Synthesis of Anticancer Agents : The compound has also been used as an intermediate in the synthesis of novel anticancer agents. For instance, it serves as a precursor for compounds that exhibit selective inhibition against cancer cell lines, showcasing its potential in developing targeted therapies .

Organic Synthesis

The compound is extensively used as a reagent in organic synthesis due to its ability to undergo various chemical transformations. It acts as a versatile intermediate for synthesizing more complex organic molecules.

Synthetic Pathways

  • Building Block for Complex Structures : this compound is employed in the synthesis of other morpholine derivatives and can be modified to introduce various functional groups that enhance biological activity or alter physical properties .
  • Reactions and Yields : In laboratory settings, it has been involved in reactions such as nucleophilic substitutions and coupling reactions, often yielding high purity products suitable for further functionalization. For example, its reaction with electrophiles has been documented to produce derivatives with yields exceeding 70% under optimized conditions .

Material Science

Beyond medicinal applications, this compound finds utility in material science, particularly in the development of liquid crystals and polymeric materials.

Liquid Crystals

Recent research indicates that derivatives of this compound can be utilized to synthesize liquid crystal materials that exhibit unique optical properties. These materials are essential for developing advanced display technologies and sensors .

Mechanism of Action

The mechanism of action of (S)-4-benzyl-2-((benzyloxy)methyl)morpholine involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways involved depend on the specific biological target and the context of its use.

Comparison with Similar Compounds

Table 1: Structural Comparison of Morpholine Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Applications/Reactivity
(S)-4-Benzyl-2-((benzyloxy)methyl)morpholine C₁₉H₂₃NO₂ 297.39 4-benzyl, 2-benzyloxymethyl Hydrogenolysis precursor
(S)-4-Benzyl-2-hydroxymethylpiperazine C₁₀H₁₈N₂O₄ ~230.27 4-benzyl, 2-hydroxymethyl Solubility studies
4-Benzyl-2-(o-chlorophenoxymethyl)morpholine C₁₈H₂₀ClNO₂ ~323.81 4-benzyl, 2-o-chlorophenoxymethyl Hydrogenolysis (Cl → H reduction)
(S)-4-Phenyl-3-((1-phenyl-1H-indol-3-yl)methyl)morpholin-2-one C₂₇H₂₆N₂O₂ 410.51 4-phenyl, 3-indole-methyl NMR/spectroscopic studies

Physicochemical Properties

  • Molecular Weight and Solubility : The higher molecular weight of this compound (297.39 vs. ~230 for piperazine derivatives) correlates with reduced aqueous solubility, necessitating specialized dissolution protocols .
  • Thermal Stability : Morpholin-2-one derivatives (e.g., compound 2j in ) exhibit higher melting points (up to 173°C) due to rigid lactam structures, whereas benzyloxy-substituted morpholines are liquid or low-melting solids .

Research Findings and Data

Table 2: Analytical Data Comparison

Parameter This compound Morpholin-2-one (Compound 2j) Benzothiazine Derivatives
¹H NMR (δ ppm) Data not explicitly provided 7.20–7.80 (aromatic), 3.50–4.20 (morpholine) 6.80–8.50 (aromatic), 4.30–5.10 (S–CH₂)
MS (m/z) [M+H]⁺ = 298.4 [M+H]⁺ = 411.5 HR-MS aligned with C₁₆H₁₃ClNO₂S
Elemental Analysis C: 76.74%, H: 7.79%, N: 4.71% C: 79.00%, H: 6.38%, N: 6.82% C: 53.33–64.81%, S: 8.89–11.85%

Biological Activity

(S)-4-benzyl-2-((benzyloxy)methyl)morpholine is a chiral morpholine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C17H23NOC_{17}H_{23}NO, with a molecular weight of 273.37 g/mol. Its structure features a morpholine ring, a benzyl group, and a benzyloxy methyl substituent, which contribute to its unique three-dimensional conformation and biological interactions.

This compound interacts with various molecular targets, including enzymes and receptors, modulating their activity. Key mechanisms include:

  • Enzyme Interaction : The compound may inhibit human monoamine oxidases (MAOs), crucial for neurotransmitter metabolism. This inhibition can influence neurotransmitter levels, potentially impacting mood disorders.
  • Signal Transduction Pathways : It can affect various biochemical pathways, including metabolic processes and gene expression, by binding to specific sites on target molecules.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Properties : Initial studies suggest potential antimicrobial effects, although specific mechanisms remain to be fully elucidated.
  • Antitumor Activity : The compound is being investigated for its antitumor properties, particularly in modulating cancer cell growth and proliferation.
  • Neuropharmacological Effects : Given its interaction with MAOs, it may have implications in treating neuropsychiatric disorders.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialPotential inhibition of microbial growth
AntitumorModulation of cancer cell proliferation
NeuropharmacologicalImpact on neurotransmitter metabolism

Case Study: Inhibition of Monoamine Oxidase

A study investigating the effects of this compound on human MAO enzymes revealed significant inhibitory activity. The compound demonstrated IC50 values in the low micromolar range, indicating its potential as a therapeutic agent for mood disorders through modulation of serotonin and dopamine levels.

Q & A

Q. What are the recommended synthetic routes for (S)-4-benzyl-2-((benzyloxy)methyl)morpholine?

  • Methodological Answer : A common approach involves multi-step alkylation and protection strategies. For example, morpholine derivatives can be synthesized via nucleophilic substitution using benzyloxy-containing precursors. Key steps include:
  • Epoxide Ring-Opening : Reacting (S)-2-((4-benzyloxy)phenoxy)methyl)oxirane with amines under basic conditions (e.g., CsF in DMF at 50°C for 72 hours) to introduce stereochemical control .

  • Hydrogenation : Catalytic hydrogenation (Pd(OH)₂/C, 55 psi H₂) to remove benzyl protecting groups while retaining morpholine integrity .

  • Purification : Silica gel chromatography (e.g., CH₂Cl₂:MeOH 10:1) to isolate enantiomerically pure products .

    Key Reaction Parameters
    Catalyst: Pd(OH)₂/C
    Solvent: Ethanol/Acetic Acid
    Pressure: 55 psi H₂
    Purification: Silica column (CH₂Cl₂:MeOH)

Q. How can the compound be characterized using spectroscopic methods?

  • Methodological Answer :
  • NMR : ¹H/¹³C NMR to confirm benzyl and morpholine proton environments (e.g., δ 3.5–4.5 ppm for morpholine-OCH₂ and benzyl-CH₂) .
  • HPLC : Chiral HPLC with polysaccharide columns to verify enantiopurity (>97% by HLC) .
  • Mass Spectrometry : High-resolution MS (e.g., ESI+) to validate molecular weight (e.g., C₁₉H₂₃NO₃, expected [M+H]⁺ = 322.17) .

Advanced Research Questions

Q. How can enantiomeric impurities be resolved during synthesis?

  • Methodological Answer :
  • Chiral Resolution : Use enantiopure starting materials (e.g., (S)-epoxides) to enforce stereochemical control .
  • Kinetic Resolution : Enzymatic hydrolysis (e.g., lipases) to selectively hydrolyze undesired enantiomers .
  • Crystallization : Diastereomeric salt formation with chiral acids (e.g., tartaric acid) for large-scale separation .

Q. What stability considerations apply under varying pH and temperature?

  • Methodological Answer :
  • pH Stability : Test hydrolysis in buffered solutions (pH 1–13) at 37°C. Morpholine rings are prone to acidic degradation (pH < 3), while benzyl ethers hydrolyze under basic conditions (pH > 10) .

  • Thermal Stability : Conduct thermogravimetric analysis (TGA) to identify decomposition points (e.g., >200°C for benzyl-protected derivatives) .

    Stability Profile
    Acidic Degradation: pH < 3
    Basic Hydrolysis: pH > 10
    Thermal Limit: >200°C

Q. How can trace impurities (e.g., benzyl alcohol byproducts) be quantified?

  • Methodological Answer :
  • HPLC-UV : Use C18 columns (e.g., 5 µm, 250 × 4.6 mm) with isocratic elution (ACN:H₂O 60:40) to detect benzyl alcohol (RT ~6.2 min) .
  • GC-MS : Headspace analysis for volatile impurities (e.g., residual solvents like DMF) .

Data Contradictions and Validation

  • Purity Discrepancies : Commercial sources report >97% purity (HPLC) for morpholine derivatives , but independent studies using chiral HPLC may detect enantiomeric impurities (<2%) . Validate via orthogonal methods (e.g., polarimetry vs. chiral HPLC).
  • Synthetic Yield Variability : Epoxide ring-opening yields range from 63–73% depending on solvent (DMF vs. isopropanol) and temperature .

Structure-Activity Relationship (SAR) Probes

  • Benzyl Substituents : Replace benzyl with cyclohexyl () to assess steric effects on bioactivity.
  • Morpholine Modifications : Introduce sulfonyl groups (e.g., 5-(morpholine-4-sulfonyl)benzoate derivatives) to enhance solubility and target binding .

Safety and Handling

  • Toxicity Data : Limited for the target compound, but related morpholines (e.g., 4-methylmorpholine) require PPE (gloves, goggles) due to respiratory and skin irritation risks .
  • Waste Disposal : Neutralize acidic/basic waste before disposal per EPA guidelines .

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